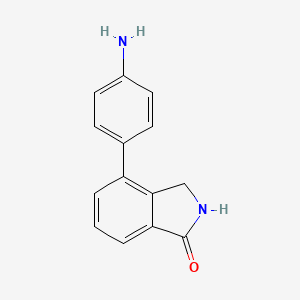

4-(4-Aminophenyl)isoindolin-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-aminophenyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-10-6-4-9(5-7-10)11-2-1-3-12-13(11)8-16-14(12)17/h1-7H,8,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVOZJFNWUICFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(=O)N1)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619879 | |

| Record name | 4-(4-Aminophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765948-62-7 | |

| Record name | 4-(4-Aminophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 4 Aminophenyl Isoindolin 1 One Systems

Reactivity Profiles of the Isoindolinone Core

The isoindolinone skeleton is a privileged structure in medicinal chemistry, and its reactivity has been explored extensively. preprints.org The core of 4-(4-aminophenyl)isoindolin-1-one, a substituted isoindolin-1-one (B1195906), partakes in several characteristic reactions, primarily centered around the lactam functionality and the C3-position.

The C3-position, adjacent to the nitrogen atom, is particularly susceptible to substitution. For instance, 3-hydroxyisoindolinones, which can be seen as hydrated precursors or derivatives, readily undergo C-C coupling reactions with various boronic acids in the presence of a copper(II) trifluoromethanesulfonate (B1224126) catalyst. organic-chemistry.org This allows for the introduction of diverse aryl, heteroaryl, and alkenyl groups at this position. Furthermore, palladium-catalyzed reactions, such as the asymmetric tandem aza-Heck/Sonogashira coupling, can be employed to create chiral isoindolinone derivatives with a quaternary stereocenter at the C3-position. organic-chemistry.org

The lactam's carbonyl group can also be a site of reaction. A simple and efficient electrochemical method using an undivided cell with carbon electrodes can reduce cyclic imides to either hydroxylactams or lactams in a controlled manner, demonstrating the core's susceptibility to reduction under specific conditions. organic-chemistry.org

Another significant class of reactions involves annulation, where the isoindolinone core is constructed or expanded. Rhodium-catalyzed [4+1] annulation of benzamides and alkenes provides a direct route to various isoindolinone structures with high enantioselectivity. organic-chemistry.org

Reactivity of the Aminophenyl Substituent and its Role in Chemical Transformations

These transformations include:

Acylation: The amine can react with acyl chlorides or anhydrides to form amide derivatives. For example, N-(4-acetylphenyl)acetamide can be formed from the reaction of 4-aminoacetophenone with acetic anhydride (B1165640). researchgate.net Similarly, reaction with thionyl chloride-activated carboxylic acids followed by coupling with p-nitroaniline and subsequent reduction is a known pathway to form N-(4-aminophenyl)-substituted benzamides. researchgate.net

Condensation Reactions: The amino group can condense with carbonyl compounds. Claisen-Schmidt condensation of related 4-aminoacetophenone derivatives with aromatic aldehydes is a key step in synthesizing chalcones, which are precursors to various heterocyclic systems. researchgate.net

Sulphonation: The amine can be converted into a sulfonamide. This has been demonstrated in the preparation of 4-methylsulfonylamino) acetophenones from 4-aminoacetophenone. researchgate.net

Urea (B33335) Formation: The amino group readily reacts with isocyanates to form substituted urea derivatives. researchgate.net

The aminophenyl substituent also exerts a strong electronic influence on the molecule. The amino group is an activating, ortho-, para-directing group, which can influence the regioselectivity of electrophilic substitution reactions on its own phenyl ring. This electronic-donating nature can also impact the reactivity of the distal isoindolinone core.

Elucidation of Reaction Pathways and Mechanism through Intermediate Analysis

Understanding the reaction pathways for the synthesis of isoindolin-1-ones is crucial for optimizing reaction conditions and yields. One of the most common methods for synthesizing the 2-substituted isoindolin-1-one core is the coupling of o-phthalaldehyde (B127526) with a primary amine. clockss.org

A proposed mechanism for this transformation involves the initial formation of a Schiff base (imine) between one of the aldehyde groups and the primary amine. This is followed by an intramolecular cyclization, where the nitrogen attacks the second aldehyde group to form a hemiaminal intermediate. Subsequent oxidation or rearrangement then leads to the stable isoindolin-1-one ring system.

In a one-pot synthesis starting from nitroarenes and o-phthalaldehyde, an indium-mediated reduction first converts the nitro group into a primary amine in situ. clockss.org This newly formed aniline (B41778) derivative can then immediately couple with a carbonyl group. clockss.org A classical mechanistic proposal for the subsequent cyclization suggests a double addition of the primary amine to the two adjacent carbonyl groups of o-phthalaldehyde, forming a 1H-2,3-dihydroisoindole-1,3-diol intermediate. clockss.org This diol can then be transformed into the final isoindolin-1-one product through dehydration and tautomerization. clockss.org The isolation and characterization of such intermediates, or their trapping, are key to confirming these proposed pathways. For example, in the synthesis of related isoindolinone hybrids, open-chain intermediates have been identified before the final cyclization step is induced. mdpi.com

| Reaction Type | Starting Materials | Key Intermediate | Proposed Transformation | Reference |

|---|---|---|---|---|

| Reductive Heterocyclization | Nitroarene, o-Phthalaldehyde | In situ formed Aniline | Indium-mediated reduction of nitro group | clockss.org |

| Condensation/Cyclization | Primary Amine, o-Phthalaldehyde | 1H-2,3-dihydroisoindole-1,3-diol | Double addition of amine to aldehyde groups | clockss.org |

| Final Step | 1H-2,3-dihydroisoindole-1,3-diol | Isoindolin-1-one | Dehydration and Tautomerization | clockss.org |

Influence of Noncovalent Interactions on Reaction Dynamics and Stability

Noncovalent interactions, while weak, play a critical role in dictating the three-dimensional structure, crystal packing, and potentially the reaction dynamics of molecules like this compound. The key functional groups—the amine (N-H) and the lactam (C=O and N-H)—are prime candidates for forming strong hydrogen bonds.

In the solid state, it is highly probable that intermolecular N—H⋯O hydrogen bonds form between the primary amine of one molecule and the lactam carbonyl oxygen of a neighboring molecule. nih.gov This type of interaction is a powerful force in crystal engineering, often leading to the formation of well-defined supramolecular structures like chains or sheets. nih.gov For example, in a related complex molecule containing a 4-aminophenyl group, N—H⋯O hydrogen bonds between the amine and oxygen atoms were observed to link molecules into chains. nih.gov

The spatial arrangement of the two aromatic rings (the phenyl and the fused benzo group) allows for potential π-π stacking interactions. The stability of these interactions depends on the dihedral angle between the planes of the two rings. This angle is influenced by the flexibility of the bond connecting the aminophenyl group to the isoindolinone nitrogen. In a similar molecular fragment, the dihedral angle between a phenyl ring and an adjacent lactone ring was found to be 23.50°. nih.gov Such specific geometric arrangements, governed by noncovalent forces, can influence the molecule's solubility, melting point, and even its interaction with biological targets.

| Interaction Type | Donor | Acceptor | Potential Effect | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Amine (N-H) | Lactam Carbonyl (C=O) | Formation of supramolecular chains | nih.gov |

| Hydrogen Bond | Lactam (N-H) | Amine Nitrogen or Lactam Carbonyl | Crystal lattice stabilization | nih.gov |

| C-H···O Interaction | Aromatic C-H | Lactam Carbonyl (C=O) | Linking of hydrogen-bonded chains | nih.gov |

| π-π Stacking | Phenyl Ring | Benzo Ring of Isoindolinone | Stabilization of conformation | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for 4 4 Aminophenyl Isoindolin 1 One and Its Derivatives

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques provide invaluable information regarding the connectivity, functional groups, and electronic properties of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. For isoindolin-1-one (B1195906) derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic rings. The chemical shifts and coupling constants of these protons are indicative of their relative positions on the aromatic rings.

¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms in a molecule. In the ¹³C NMR spectrum of 2-(4-aminophenyl)isoindoline-1,3-dione, a related compound, distinct signals are observed for the carbonyl carbons, aromatic carbons, and carbons of the aminophenyl group. researchgate.net The chemical shifts of these carbons provide insight into their electronic environment. Two-dimensional NMR techniques, such as H-H COSY, HMQC, and HMBC, can be employed for the complete assignment of all proton and carbon signals, which is particularly useful for complex derivatives. researchgate.net

Table 1: Representative NMR Data for Isoindolin-1-one Derivatives Note: This table is a representation of typical chemical shifts and may vary based on the specific derivative and solvent used.

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| Aromatic CH | 7.2 - 7.9 | Carbonyl C=O | 165 - 170 |

| Amine NH₂ | 3.5 - 5.0 | Aromatic C-N | 140 - 150 |

| CH₂ (in derivatives) | 2.5 - 4.5 | Aromatic C-H | 115 - 135 |

| CH (in derivatives) | 4.0 - 6.0 | Aliphatic CH₂ | 30 - 50 |

| Aliphatic CH | 40 - 60 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an isoindolin-1-one derivative will typically exhibit characteristic absorption bands corresponding to the various functional groups. clockss.orgniscpr.res.in

Key vibrational frequencies include:

N-H stretching: The primary amine group (-NH₂) will show characteristic stretches in the region of 3300-3500 cm⁻¹.

C=O stretching: The carbonyl group (C=O) of the isoindolinone ring will display a strong absorption band, typically in the range of 1650-1700 cm⁻¹.

C-N stretching: The stretching vibrations of the C-N bonds will appear in the fingerprint region of the spectrum.

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: These appear as a series of bands in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for 4-(4-Aminophenyl)isoindolin-1-one and its Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Aromatic (C-H) | Stretching | > 3000 |

| C-N | Stretching | 1200 - 1350 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. clockss.org This method provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm the expected molecular formula of C₁₄H₁₂N₂O. This technique is also invaluable for characterizing derivatives, as it can precisely determine the mass of the modified compound, confirming the success of a synthetic transformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For compounds like this compound, which contain conjugated π systems, π → π* transitions are expected. libretexts.org The presence of the aromatic rings and the carbonyl group creates an extended conjugated system, which typically results in absorption bands in the UV region. The position and intensity of these absorption maxima (λ_max) are characteristic of the electronic structure of the molecule and can be influenced by the solvent and the presence of substituents on the aromatic rings.

X-ray Crystallography for Precise Solid-State Structural Determination

While spectroscopic methods provide valuable data on connectivity and electronic structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated. nih.gov

For a derivative of isoindolin-1-one, X-ray crystallography can reveal:

Precise bond lengths and angles.

The planarity of the isoindolinone ring system.

The dihedral angle between the isoindolinone and aminophenyl rings.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine and carbonyl groups.

For example, a study on a related compound involved crystallization from ethyl alcohol to produce monoclinic, yellow crystals. researchgate.net The crystal data obtained included the unit cell dimensions (a, b, c, β), cell volume (V), space group, and the number of molecules in the unit cell (Z). researchgate.net Such data provides an unambiguous confirmation of the molecular structure and offers insights into the solid-state packing of the molecules. nih.gov

Table 3: Illustrative Crystal Data for an Isoindolin-1-one Derivative Note: This data is illustrative and based on a related structure. Actual data will be specific to the crystallized compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.845(3) |

| b (Å) | 11.374(2) |

| c (Å) | 14.680(3) |

| β (°) | 103.822(2) |

| V (ų) | 2731.2(9) |

| Z | 8 |

Computational Chemistry and Theoretical Investigations of 4 4 Aminophenyl Isoindolin 1 One

Quantum Chemical Calculations

No published studies utilizing Density Functional Theory (DFT) to specifically investigate the electronic structure, stability, and reactivity of 4-(4-Aminophenyl)isoindolin-1-one were found. Such studies would typically involve optimizing the molecular geometry and calculating electronic properties to predict its behavior in chemical reactions.

There is no available research that details the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the compound's ability to donate or accept electrons and thus its reactivity.

Specific Molecular Electrostatic Potential Surface (MEPS) analysis for this compound has not been reported in the scientific literature. A MEPS analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, providing insights into its intermolecular interactions.

Mechanistic Pathways and Reaction Dynamics Modeling

A search for studies on the mechanistic pathways and reaction dynamics modeling of this compound yielded no results. This area of computational chemistry would provide a deeper understanding of the step-by-step processes involved in its chemical transformations.

Computational Elucidation of Reaction Mechanisms

While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the general synthetic routes for isoindolin-1-one (B1195906) derivatives have been the subject of theoretical investigation. These studies provide a framework for understanding the potential reaction pathways for this specific compound. The synthesis of the isoindolinone core typically involves the formation of a bicyclic structure through cyclization reactions.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of these reactions. Such studies can determine the transition state geometries, activation energies, and reaction thermodynamics, thereby elucidating the most probable mechanistic pathways. For the synthesis of substituted isoindolinones, several transition metal-catalyzed and metal-free reaction mechanisms have been proposed and, in some cases, computationally investigated. organic-chemistry.orgresearchgate.net

These investigations often involve the following types of reactions, which could be computationally modeled for the synthesis of this compound:

| Plausible Reaction Type | Key Mechanistic Features for Computational Study | Typical Computational Method |

| Palladium-Catalyzed C-H Activation/Functionalization | Oxidative addition, C-H bond cleavage, reductive elimination. | DFT (e.g., B3LYP, M06) with appropriate basis sets (e.g., 6-31G(d), LANL2DZ for Pd). |

| Iridium-Catalyzed Oxidative Annulation | C-H/C-C bond cleavage, C-C/C-N bond formation. organic-chemistry.org | DFT to map the catalytic cycle and identify key intermediates and transition states. |

| Metal-Free Tandem Cyclization | Ring opening of precursors (e.g., aziridines), intramolecular lactamization, elimination. organic-chemistry.org | DFT to calculate the energy barriers for each step in the tandem sequence. |

| Reductive C-N Coupling and Intramolecular Amidation | Hydrogenation/reduction of a precursor, followed by intramolecular cyclization. organic-chemistry.org | QM/MM or DFT methods to model the reaction, including the role of the catalyst surface if applicable. |

For a molecule like this compound, computational studies would be essential to understand how the electronic properties of the 4-aminophenyl substituent influence the reactivity and regioselectivity of the cyclization process. The amino group, being an electron-donating group, can affect the electron density of the reacting moieties, thereby influencing the activation barriers of the reaction steps.

Conformational Analysis and Molecular Stacking Modes in Condensed Phases

Conformational Analysis:

The conformation of this compound is primarily determined by the rotational freedom around the single bond connecting the phenyl ring to the isoindolinone core. The dihedral angle between these two ring systems is a key conformational parameter. Computational methods like DFT can be used to calculate the rotational energy profile and identify the lowest energy conformers. The planarity or twisting of the molecule will impact its ability to participate in π-π stacking.

Molecular Stacking and Non-Covalent Interactions:

In the condensed phase, molecules of this compound are expected to arrange themselves to maximize stabilizing non-covalent interactions. These interactions are crucial for the stability of the crystal lattice. frontiersin.orgnih.gov The principal interactions anticipated are:

Hydrogen Bonding: The primary amine group (-NH2) on the phenyl ring and the N-H group of the lactam in the isoindolinone core are excellent hydrogen bond donors. The carbonyl oxygen (C=O) of the lactam is a strong hydrogen bond acceptor. This allows for the formation of robust intermolecular hydrogen bonding networks, which are a dominant feature in the crystal packing of similar molecules. nih.gov

π-π Stacking: The presence of two aromatic rings (the benzene (B151609) ring of the isoindolinone and the aminophenyl group) suggests the high likelihood of π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement. The strength and geometry of these interactions can be investigated using computational tools like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM). nih.govnih.govnih.gov

Theoretical studies on related heterocyclic compounds have successfully employed a variety of computational methods to analyze these interactions.

| Type of Interaction | Key Structural Features | Common Computational Investigative Methods |

| Hydrogen Bonding | N-H···O, N-H···N | DFT calculations, Hirshfeld Surface Analysis, QTAIM. nih.govnih.gov |

| π-π Stacking | Face-to-face or edge-to-face arrangement of aromatic rings. | Hirshfeld Surface Analysis, Reduced Density Gradient (RDG) analysis, DFT-D (with dispersion correction). nih.govnih.gov |

| C-H···π Interactions | Interaction of C-H bonds with the π-system of an aromatic ring. | NCI (Non-Covalent Interaction) plots, QTAIM. nih.gov |

Computational modeling, such as molecular dynamics (MD) simulations, can further elucidate the dynamic behavior of these interactions and the resulting stability of different packing motifs. nih.gov The interplay of these non-covalent forces dictates the final crystal structure, which in turn influences the material's physical properties.

Structure Activity Relationship Sar and Rational Design Principles for Isoindolinone Derivatives with Aminophenyl Moieties

Correlating Structural Modifications with Observed Chemical or Biochemical Activity Profiles

While direct and extensive SAR studies specifically on 4-(4-aminophenyl)isoindolin-1-one are not widely published, valuable insights can be gleaned from research on related isoindolinone analogs. For instance, studies on 2,3-substituted isoindolinones as inhibitors of the MDM2-p53 protein-protein interaction have highlighted the importance of the isoindolinone core for activity. nih.gov The substitution pattern on the isoindolinone ring system is a critical determinant of biological effect.

In a study focused on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives as inhibitors of TNF-alpha production, it was discovered that the placement of substituents on the isoindolinone ring significantly impacts activity. This research identified the 6-position of the isoindolinone ring as an optimal site for derivatization. Notably, the introduction of an amino group at this position in 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone resulted in the most potent inhibitory activity against TNF-alpha production. While this substitution is at the 6-position rather than the 4-position, it underscores the potential significance of an amino group on the isoindolinone scaffold for modulating biological responses.

To illustrate the impact of substitutions on the aminophenyl ring, we can consider a hypothetical SAR study based on a generic biological target. The following interactive table demonstrates how modifications to the amino group and the phenyl ring of a hypothetical series of this compound derivatives could influence their inhibitory activity (IC₅₀).

| Compound | R1 (on Amino Group) | R2 (on Phenyl Ring) | IC₅₀ (nM) |

|---|---|---|---|

| 1 | H | H | 150 |

| 2 | CH₃ | H | 250 |

| 3 | COCH₃ | H | 500 |

| 4 | H | F | 120 |

| 5 | H | Cl | 100 |

| 6 | H | OCH₃ | 300 |

This table is a hypothetical representation to illustrate potential SAR trends and is not based on experimentally verified data for this compound.

From this hypothetical data, one could infer that:

Substitution on the primary amino group (Compound 2 and 3) is detrimental to activity compared to the unsubstituted parent compound (Compound 1).

The introduction of electron-withdrawing groups, such as fluorine (Compound 4) and chlorine (Compound 5), on the phenyl ring enhances inhibitory potency.

An electron-donating group like methoxy (B1213986) (Compound 6) leads to a decrease in activity.

Such analyses, even when hypothetical, provide a framework for the rational design of more potent and selective analogs.

Identification of Key Pharmacophoric Elements within the Isoindolinone Scaffold and the Aminophenyl Substituent

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For this compound, the key pharmacophoric elements can be dissected into contributions from both the isoindolinone core and the aminophenyl substituent.

The isoindolinone scaffold itself presents several key features:

Aromatic Ring: The fused benzene (B151609) ring of the isoindolinone system can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a target's binding site.

Lactam Moiety: The cyclic amide (lactam) is a crucial feature. The carbonyl oxygen can act as a hydrogen bond acceptor, while the lactam nitrogen and its substituent can also participate in hydrogen bonding or hydrophobic interactions. The planarity of this system can also be important for fitting into specific binding pockets.

4-Position Linker: The bond connecting the phenyl group to the isoindolinone core at the 4-position provides a specific vector for positioning the aminophenyl substituent within the target's active site.

The 4-aminophenyl substituent contributes its own set of critical pharmacophoric features:

Aromatic Ring: Similar to the isoindolinone's benzene ring, this phenyl group can participate in hydrophobic and aromatic interactions.

Amino Group: The primary amine is a key functional group that can act as a hydrogen bond donor. Its basicity also allows for potential ionic interactions with acidic residues in the target protein. The position and orientation of this group are often critical for establishing high-affinity binding.

The combination of these elements creates a unique pharmacophore model where the isoindolinone acts as a rigid scaffold to present the flexible aminophenyl group in a specific orientation for optimal target engagement.

Strategies for Modulating Binding Affinity and Selectivity Towards Specific Molecular Targets through Molecular Design

Building upon the understanding of SAR and key pharmacophoric elements, several strategies can be employed to rationally design this compound derivatives with improved binding affinity and selectivity.

Modification of the Aminophenyl Moiety:

Substitution on the Amino Group: Acylation, alkylation, or sulfonylation of the primary amine can modulate its hydrogen bonding capacity and basicity. This can be used to fine-tune interactions with the target or to improve pharmacokinetic properties.

Modification of the Isoindolinone Scaffold:

Substitution on the Fused Benzene Ring: Adding substituents to the benzene ring of the isoindolinone core can further probe the binding site for additional interactions and can be used to modulate the electronic nature of the scaffold.

Scaffold Hopping and Bioisosteric Replacement:

In cases where the isoindolinone core is not optimal, it can be replaced with other heterocyclic systems (scaffold hopping) that maintain the crucial spatial arrangement of the key pharmacophoric features.

The aminophenyl group could be replaced by other bioisosteres, such as aminopyridinyl or other nitrogen-containing heterocycles, to explore different hydrogen bonding patterns and physicochemical properties.

The following table outlines some rational design strategies and their potential outcomes:

| Design Strategy | Targeted Modification | Potential Outcome |

| Enhance H-bonding | Introduce H-bond donors/acceptors on the phenyl ring. | Increased binding affinity. |

| Improve Selectivity | Introduce bulky groups to exploit unique pockets in the target. | Reduced off-target effects. |

| Modulate Lipophilicity | Add polar or non-polar functional groups. | Improved solubility or cell permeability. |

| Fine-tune Basicity | Modify the electronics of the amino group. | Optimized ionic interactions. |

Utilization of Cheminformatics Databases (e.g., ChEMBL, PubChem) for SAR Exploration and Data Mining

Cheminformatics databases such as ChEMBL and PubChem are invaluable resources for exploring the SAR of chemical compounds. ebi.ac.uknih.gov These publicly accessible repositories contain vast amounts of data on the biological activities of small molecules, linking chemical structures to experimental results.

For a compound like this compound, these databases can be utilized in several ways:

Substructure and Similarity Searching: Researchers can search for compounds containing the 4-phenylisoindolin-1-one core or the 4-aminophenyl moiety to identify structurally related molecules with known biological activities. This can provide initial clues about potential targets and SAR trends. For example, a search for the structurally related compound 2-(4-aminophenyl)isoindole-1,3-dione in PubChem yields its chemical properties and links to related substances. nih.gov

Data Mining for Target Identification: By analyzing the bioactivity data of structurally similar compounds, it may be possible to identify common biological targets. This can help in prioritizing which assays to perform for a novel compound.

Building QSAR Models: The large datasets in these databases can be used to build quantitative structure-activity relationship (QSAR) models. These computational models can then be used to predict the activity of new, untested derivatives of this compound, guiding the synthesis of the most promising candidates.

The ChEMBL database, for instance, provides a platform to explore the bioactivity of compounds and their targets, facilitating the identification of structure-activity patterns across large chemical spaces. ebi.ac.uk By leveraging these powerful tools, medicinal chemists can accelerate the process of drug discovery and development for novel isoindolinone derivatives.

Based on the conducted research, there is currently insufficient publicly available scientific literature to generate a detailed article on the advanced research applications of the specific chemical compound This compound that aligns with the provided outline.

The search results contain information on the broader class of isoindolinone and isoindoline (B1297411) derivatives and their general applications in catalysis and coordination chemistry. For instance, research has established metal-isoindoline complexes as versatile catalysts for various reactions and as models for enzymes like catalase, catechol oxidase, superoxide (B77818) dismutase, and phenoxazinone synthases. nih.gov There is also extensive literature on the coordination chemistry of isoindoline-based ligands with a variety of metals, including transition metals, main group elements, and rare earth elements. nih.gov

Therefore, it is not possible to provide a scientifically accurate and informative article that meets the user's precise requirements at this time. An article on the general class of isoindolinone derivatives could be produced, but it would not focus exclusively on the specified compound.

Advanced Research Applications of the 4 4 Aminophenyl Isoindolin 1 One Scaffold and Its Derivatives

Functional Materials Science

The unique photophysical and electronic properties of the isoindolinone scaffold make it a promising candidate for the development of advanced functional materials.

Mechanochromic luminescence (MCL) refers to the change in the color of light emitted by a material in response to mechanical stimuli such as grinding, shearing, or pressure. This phenomenon is of great interest for applications in sensors, security inks, and data storage. qu.edu.qa While there is extensive research into MCL materials, including those based on aggregation-induced emission (AIE) luminogens and various heterocyclic compounds, specific investigations into the MCL properties of the 4-(4-aminophenyl)isoindolin-1-one scaffold are not widely reported in current scientific literature. qu.edu.qagoogle.com The development of MCL materials often relies on creating molecules that can switch between different solid-state packing modes (crystalline and amorphous), which alters their photophysical properties. qu.edu.qaorganic-chemistry.org Future research may explore whether the structural rigidity and potential for intermolecular interactions in this compound derivatives can be harnessed to produce such effects.

Advanced optical data storage is a critical technology for managing the explosive growth of global data. nih.gov Materials that can reversibly change their optical properties, such as photochromic and mechanochromic compounds, are key candidates for developing next-generation, high-density storage media. nih.gov However, the scientific literature currently lacks specific reports on the exploration of this compound and its derivatives for optical data storage applications. Research in this field is focused on materials like rare-earth doped nanoparticles, graphene, and diarylethene-based molecular switches, which exhibit robust and reversible changes in their optical states. nih.gov

The isoindolinone core has shown significant promise in the field of optoelectronics. Derivatives of the related isoindoline-1,3-dione structure have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonic and optoelectronic devices. These organic materials are attractive due to their potential for high NLO effects, which can be leveraged in technologies like optical switching and data processing.

Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the structure-property relationships in these molecules. For instance, studies on isoindoline-1,3-dione-fullerene conjugates have shown that intramolecular charge transfer occurs, a key requirement for NLO activity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting small energy gap in some derivatives suggest the potential for red-shifted absorption spectra. The ability to tune these electronic properties by modifying the molecular structure, for example by altering substituent groups, is a significant advantage in designing materials for specific optoelectronic applications. These findings suggest that the this compound scaffold, with its inherent charge-transfer capabilities, is a strong candidate for the development of novel organic optoelectronic components.

Biochemical Target Interaction Studies

The rigid, three-dimensional structure of the isoindolinone scaffold makes it an excellent platform for designing molecules that can interact with high specificity with biological targets such as enzymes.

Derivatives of isoindolin-1-one (B1195906) have been successfully designed and synthesized as potent enzyme inhibitors for various therapeutic targets. A notable example is their activity against urease, a nickel-containing enzyme implicated in diseases caused by Helicobacter pylori.

In one study, a series of 2,3-disubstituted isoindolin-1-one derivatives were synthesized and evaluated for their ability to inhibit Jack bean urease. google.com Several of these compounds displayed significant inhibitory activity, with some being more potent than the standard inhibitors thiourea (B124793) and hydroxyurea. google.com

To elucidate the mechanism of inhibition, molecular docking studies were performed. These computational analyses revealed that the isoindolinone derivatives could effectively bind to the active site of the urease enzyme. The docking results indicated that the inhibitors interact with the crucial nickel ions (Ni1 and Ni2) in the active site, as well as with key amino acid residues, through a network of hydrogen bonds and other non-covalent interactions. This binding mode effectively blocks the active site, preventing the substrate (urea) from accessing it and thus inhibiting the enzyme's catalytic activity. google.com

The structure-activity relationship (SAR) data from this study provided valuable insights for the rational design of more potent inhibitors.

Table 1: Urease Inhibitory Activity of Selected Isoindolin-1-one Derivatives A lower IC₅₀ value indicates greater inhibitory potency.

| Compound | Urease IC₅₀ (µM) |

|---|---|

| 5c | 10.07 ± 0.28 |

| 5d | 11.23 ± 0.15 |

| 5j | 12.81 ± 0.12 |

| Thiourea (Standard) | 22.01 ± 0.10 |

| Hydroxyurea (Standard) | 100.00 ± 0.02 |

Data sourced from Bioorganic Chemistry, 2019. google.com

In another area, isoindolinone derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. Optimized compounds demonstrated nanomolar IC₅₀ values against HDAC1 and showed potent antiproliferative effects in various cancer cell lines. Molecular docking in this context helped to rationalize the high potency, showing how the isoindolinone scaffold fits into the enzyme's binding pocket.

Research on Interactions with Other Biological Macromolecules (Receptors, Proteins)

Beyond enzyme inhibition, the molecular interactions of isoindolin-1-one derivatives with their protein targets have been studied to understand the basis of their activity. Molecular modeling of isoindolin-1-one-based inhibitors bound to the PI3Kγ kinase domain provides detailed structural insights. nih.gov

These studies have identified key amino acid residues within the PI3Kγ active site that are crucial for binding. For instance, specific interactions observed include a π–π stacking interaction between the isoindolinone ring of an inhibitor and the gatekeeper residue Isoleucine 879 (I879). nih.gov Additionally, a π–sigma interaction was noted between the pyrazole (B372694) ring of a derivative and Methionine 804 (M804) and Methionine 953 (M953) in the selectivity pocket. nih.gov Another residue, Tyrosine 867 (Y867), was found to form a π–π edge-to-face interaction with the inhibitor's azaindole ring. nih.gov These specific molecular contacts are fundamental to the compound's affinity and selectivity for its target protein.

Studies on Antimicrobial and Antioxidant Mechanisms at a Molecular Level

The therapeutic potential of the isoindolinone scaffold extends to antimicrobial and antioxidant applications.

A range of N-substituted isoindolin-1-ones have been synthesized and evaluated as novel antimicrobial agents. nih.gov These compounds have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus. nih.govnih.gov The antimicrobial properties are typically assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition against different microbial species. nih.govnih.gov

In addition to their antimicrobial effects, isoindolinone derivatives have been investigated for their antioxidant capabilities. nih.gov Antioxidants protect cells from damage caused by reactive oxygen species (ROS). nih.gov The antioxidant activity of these compounds has been evaluated using standard assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2'-azino–bis(3-ethylbenzoline-6-sulfonic acid)) radical scavenging methods. nih.govmdpi.com While the literature on the antioxidant activity of isoindolinone derivatives is not extensive, studies on structurally related compounds suggest that this chemical class can exhibit significant radical scavenging properties. nih.gov

Table 3: Antimicrobial Activity Profile of Isoindolinone Derivatives nih.gov

| Microbial Strain | Type | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Inhibition zones measured |

| Bacillus cereus | Gram-positive bacteria | Inhibition zones measured |

| Klebsiella pneumoniae | Gram-negative bacteria | Inhibition zones measured |

| Escherichia coli | Gram-negative bacteria | Inhibition zones measured |

| Candida albicans | Fungus | Inhibition zones measured |

This table indicates the types of microorganisms against which isoindolinone derivatives have been tested for their antimicrobial activity.

Future Research Directions and Translational Potential for 4 4 Aminophenyl Isoindolin 1 One

Development of Next-Generation Synthetic Methodologies

The synthesis of isoindolin-1-one (B1195906) derivatives has been an area of active investigation, with numerous methods developed to construct this heterocyclic system. rsc.org Future research concerning 4-(4-Aminophenyl)isoindolin-1-one is expected to focus on the development of more efficient, sustainable, and versatile synthetic strategies.

One promising avenue is the advancement of asymmetric organocatalysis . Chiral bifunctional organocatalysts have been successfully employed for the enantioselective synthesis of 3-substituted isoindolinones, achieving high yields and enantioselectivities. nih.govresearchgate.netmdpi.com Future work could adapt these methodologies to introduce chirality into the this compound structure, which could be crucial for developing stereospecific therapeutic agents. The use of chiral tertiary-amine catalysts with a urea (B33335) group, for instance, has shown superiority over traditional phase-transfer catalysts in some cases, offering a milder and more efficient route to chiral isoindolinones. mdpi.com

Another key area for development is flow chemistry . The use of microreactor technology offers significant advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, and the potential for automated, high-throughput synthesis. nih.govnih.gov The synthesis of heterocyclic compounds, including isoindolinone precursors, has been successfully demonstrated using flow chemistry, often in combination with solid-supported reagents or microwave heating to accelerate reactions and simplify purification. nih.gov Applying these principles to the synthesis of this compound could lead to more scalable and environmentally friendly production methods.

Furthermore, the development of novel one-pot multicomponent reactions represents a continuing goal. An indium-mediated one-pot reductive heterocyclization has been developed for the synthesis of various substituted isoindolin-1-ones from nitroarenes and o-phthalaldehyde (B127526), showcasing a green chemistry approach. rsc.org Research into similar one-pot strategies starting from readily available precursors for this compound could significantly streamline its synthesis.

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Asymmetric Organocatalysis | Access to enantiomerically pure forms for improved therapeutic efficacy and safety. | Design of specific catalysts for the 4-aminophenyl substituent. |

| Flow Chemistry | Scalable, safer, and more sustainable production; potential for library synthesis. | Optimization of reaction conditions in continuous flow systems. |

| One-Pot Reactions | Increased efficiency, reduced waste, and simplified procedures. | Discovery of novel multicomponent reactions utilizing the amine functionality. |

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling is poised to play a pivotal role in several areas.

Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netresearchgate.netelifesciences.org Such calculations can predict the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), identifying regions of electrophilic and nucleophilic character and predicting the molecule's reactivity. researchgate.net This information is invaluable for designing new synthetic reactions and understanding potential intermolecular interactions.

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of this compound and its interactions with biological macromolecules or other molecules in a condensed phase. researchgate.net For instance, MD simulations can help in understanding the stability of a ligand-protein complex, which is crucial in drug design. nih.gov

Molecular docking is another computational technique with significant potential, particularly in the context of medicinal chemistry. nih.govelifesciences.org By docking this compound and its derivatives into the active sites of various enzymes or receptors, researchers can predict their potential biological targets and design more potent and selective inhibitors. For example, docking studies on other isoindolinone derivatives have been used to predict their binding affinity to proteins like Bcl-B. researchgate.net

| Computational Method | Application to this compound | Anticipated Outcomes |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic signatures. | Guidance for synthesis and understanding of intermolecular forces. |

| Molecular Dynamics (MD) | Simulation of conformational behavior and interactions with biological targets. | Insights into the stability and dynamics of molecular complexes. |

| Molecular Docking | Identification of potential biological targets and prediction of binding modes. | Rational design of new therapeutic agents based on the scaffold. |

Exploration of Novel Application Domains in Emerging Technologies

The unique structure of this compound, featuring a planar heterocyclic system and a reactive aromatic amine, makes it an attractive candidate for various applications in emerging technologies.

In materials science , the aromatic amine group can serve as a reactive handle for polymerization. This makes this compound a potential monomer for the synthesis of novel polyimides, polyamides, or other high-performance polymers. wikipedia.org These polymers could exhibit enhanced thermal stability, mechanical strength, and specific optical or electronic properties due to the incorporation of the isoindolinone moiety. The compound also holds potential as a building block for the synthesis of organic dyes, where the chromophoric system could be extended through reactions at the amino group to create molecules with tailored absorption and emission properties for applications in sensing or imaging. researchgate.net

In medicinal chemistry , the isoindolinone core is a well-established pharmacophore found in a number of clinically used drugs. mjbas.com Derivatives of isoindolin-1-one have been investigated for a wide range of biological activities, including as inhibitors of enzymes like carbonic anhydrase and as anticancer agents. nih.govrsc.org The 4-aminophenyl substituent provides a versatile point for modification, allowing for the synthesis of large libraries of derivatives for screening against various therapeutic targets. The development of new kinase inhibitors, for example, is a particularly active area of research for related heterocyclic compounds like 4-aminoquinazolines. elifesciences.org

Interdisciplinary Research Opportunities Bridging Chemistry, Materials Science, and Biochemistry

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research.

The interface of chemistry and materials science is evident in the potential to use this compound as a monomer for novel polymers. wikipedia.org This would involve synthetic chemists developing efficient polymerization methods and materials scientists characterizing the resulting polymers' physical and chemical properties for specific applications, such as in electronics or aerospace.

The synergy between chemistry and biochemistry is prominent in the field of drug discovery. Synthetic chemists can design and create derivatives of this compound, which can then be evaluated by biochemists and pharmacologists for their biological activity. nih.govrsc.org The unexpected discovery of photoreactivity between a tetrazole and a primary amine to form a stable 1,2,4-triazole (B32235) linkage highlights the potential for novel bioconjugation strategies. wikipedia.org The primary amine of this compound could potentially be utilized in similar photoinduced bioconjugation reactions for applications in chemical biology, such as protein labeling and the development of DNA-encoded chemical libraries.

The combination of computational chemistry with experimental sciences represents another powerful interdisciplinary approach. Computational chemists can predict the properties and biological activities of virtual libraries of this compound derivatives, allowing experimentalists to focus their efforts on the most promising candidates. nih.govelifesciences.org This integrated approach can significantly accelerate the discovery and development of new materials and therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 4-(4-Aminophenyl)isoindolin-1-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves condensation or cross-coupling reactions. For example, a modified Claisen-Schmidt condensation (as demonstrated for isoindolin-1-one derivatives in ) can be adapted using 4-aminophenyl precursors and isoindolin-1-one scaffolds. Key steps include:

- Reagent Selection : Use a base (e.g., NaOH) in ethanol or THF to promote nucleophilic attack.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Optimization Tips : - Trial experiments (varying molar ratios, solvents, and catalysts) help identify ideal conditions.

- Monitor reaction progress via TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine NMR , MS , and IR spectroscopy for cross-validation:

- 1H/13C NMR : Look for characteristic peaks:

- Aromatic protons (δ 6.8–7.5 ppm) from the aminophenyl group.

- Isoindolin-1-one carbonyl (C=O) at δ ~170–175 ppm in 13C NMR.

- MS (ESI or EI) : Confirm molecular ion [M+H]+ and fragmentation patterns.

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹).

Example : In structurally similar compounds, NMR data revealed diastereomeric ratios (d.r.) via split peaks, as seen in for isoindolin-1-one derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives, particularly in stereoisomerism?

Methodological Answer: Discrepancies may arise from:

- Stereochemical variations : Use chiral HPLC or polarimetry to resolve enantiomers.

- Dynamic equilibria : Variable-temperature NMR (VT-NMR) identifies tautomers or rotamers.

- Crystallographic validation : Single-crystal X-ray diffraction (using SHELXL for refinement, as in ) provides definitive stereochemical assignments .

Case Study : For 3,3-dialkylated isoindolin-1-ones, crystallography confirmed axial chirality, resolving NMR ambiguities .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions (e.g., for bioactive derivatives).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives against enzymatic targets?

Methodological Answer:

- Inhibition Assays : Use acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) assays (Ellman’s method) with donepezil as a positive control.

- Dose-Response Curves : Measure IC50 values across 0.1–100 µM concentrations.

- Statistical Analysis : Apply ANOVA or t-tests to compare activity between derivatives (e.g., halogenated vs. methoxy-substituted analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.